molecular formula C17H18N4O3S B1209627 ENVIROXIME

ENVIROXIME

Cat. No.: B1209627
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ENVIROXIME involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic amines and carboxylic acids.

    Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfonyl groups are introduced through substitution reactions using appropriate reagents like sulfonyl chlorides and amines.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include sulfonyl chlorides, aromatic amines, and carboxylic acids. The reaction temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ENVIROXIME undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride to convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing functional groups with other groups using reagents like halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.

    Substitution: Halides, sulfonyl chlorides; conditionssolvent like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include oxides, reduced forms, and substituted derivatives of this compound, which are used in further research and development.

Scientific Research Applications

ENVIROXIME has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in the study of viral infections, particularly coxsackievirus, to understand viral replication and pathogenesis.

    Medicine: Investigated for its potential use in antiviral therapies to treat infections caused by coxsackievirus and other viruses.

    Industry: Utilized in the development of antiviral agents and as a reference compound in quality control and analytical testing.

Mechanism of Action

ENVIROXIME exerts its antiviral effects by targeting specific viral proteins and inhibiting their function. The compound interferes with the replication process of the virus, preventing it from multiplying and spreading. The molecular targets of this compound include viral enzymes involved in nucleic acid synthesis and protein processing. By inhibiting these enzymes, this compound disrupts the viral life cycle and reduces the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific activity against coxsackievirus, making it a valuable tool in the study of this particular virus. Its ability to inhibit viral replication through multiple pathways sets it apart from other antiviral compounds. Additionally, this compound’s chemical structure allows for various modifications, enabling researchers to develop new derivatives with enhanced antiviral activity.

Properties

IUPAC Name

N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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